[2-(2,3-dimethylphenoxy)ethyl]amine hydrochloride
Description
[2-(2,3-Dimethylphenoxy)ethyl]amine hydrochloride is a phenoxyethylamine derivative characterized by a 2,3-dimethyl-substituted phenyl ether group linked to an ethylamine backbone, with the amine group protonated as a hydrochloride salt. It is listed in chemical catalogs with a purity of 95% (MFCD08559355) .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-4-3-5-10(9(8)2)12-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXDXZKQRLQQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,3-dimethylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce [2-(2,3-dimethylphenoxy)ethyl]amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2,3-Dimethylphenoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones or phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
[2-(2,3-Dimethylphenoxy)ethyl]amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of [2-(2,3-dimethylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Phenoxy Substitution
(a) 2,6-Dimethylphenoxy Derivatives
- Example: (S)-(+)-2-N-[(2,6-Dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride Key Differences: 2,6-Dimethyl substitution on the phenyl ring vs. 2,3-dimethyl in the target compound. Pharmacological Activity: Demonstrated anticonvulsant efficacy in mice (MES model) with ED50 = 7.57 mg/kg and a protective index (PI) of 4.55 . Lipophilicity: Higher lipophilicity due to the 2,6-dimethyl configuration may improve blood-brain barrier penetration compared to 2,3-dimethyl derivatives .
(b) 2,5-Dimethylphenoxy Derivatives
- Example: R,S-1N-[(2,5-Dimethylphenoxy)ethyl]amino-2-propanol Key Differences: 2,5-Dimethyl substitution and a propanol side chain. Physical Properties: Crystallizes from acetone (m.p. 64–66°C) with moderate lipophilicity (Rf = 0.39) .
Derivatives with Modified Amine Groups
(a) Piperidine-Based Analogues
- Example: 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride (CAS 1220031-78-6) Key Differences: Incorporation of a piperidine ring instead of a primary amine. Safety Profile: Requires handling precautions for inhalation and skin contact, per GHS guidelines .
(b) Pyrimidinamine Derivatives
- Example: Pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine) Key Differences: Pyrimidine ring replaces the ethylamine group. Application: Used as an acaricide/insecticide, highlighting how structural changes shift utility from pharmaceuticals to agrochemicals .
Compounds with Alternative Aromatic Systems
(a) Benzodioxin Derivatives
- Example: (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine hydrochloride (CAS 21404-81-9) Key Differences: Benzodioxin ring replaces the dimethylphenoxy group.
(b) Dopamine Hydrochloride (CAS 62-31-7)
- Key Differences: 3,4-Dihydroxyphenyl group instead of dimethylphenoxy. Pharmacological Role: A neurotransmitter precursor; illustrates how phenolic substituents dictate biological activity .
Biological Activity
[2-(2,3-dimethylphenoxy)ethyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a dimethylphenoxy group attached to an ethylamine moiety, suggests interactions with various biological systems that could lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Research indicates that this compound may interact with various receptors and enzymes involved in pain and inflammation pathways. Studies utilizing computer-aided prediction methods suggest that the compound could exhibit anti-inflammatory and analgesic properties. The following mechanisms have been proposed:
- Receptor Modulation : The compound may act on adrenergic receptors, influencing cardiovascular responses.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thus reducing pain and swelling.
Pharmacological Effects
The pharmacological effects of this compound have been evaluated in several studies:
- Anti-inflammatory Activity : In vitro studies indicate significant inhibition of pro-inflammatory cytokines.
- Analgesic Effects : Animal models have shown reduced pain responses upon administration of the compound.
In Vivo Studies
A study conducted on rabbits demonstrated the compound's effect on blood pressure regulation. The compound was administered intravenously, resulting in a notable decrease in blood pressure during induced hypertensive episodes. The results are summarized in Table 1.
| Dosage (mg/kg) | Blood Pressure Change (mm Hg) |
|---|---|
| 0.125 | -30 |
| 0.25 | -40 |
| 0.5 | -50 |
This suggests that this compound may function as a vasodilator.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) models have been employed to predict the efficacy of similar compounds based on their molecular structure. A comparison with related compounds reveals insights into how structural variations influence biological activity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(3-Methoxyphenoxy)ethylamine | Ether linkage with methoxy substitution | Potential antidepressant effects |
| 2-(4-Ethylphenoxy)ethanamine | Ethyl substitution on phenyl group | Increased lipophilicity affecting bioavailability |
These comparisons highlight the significance of specific functional groups in modulating biological activity.
Q & A
Q. What are the standard synthetic routes for [2-(2,3-dimethylphenoxy)ethyl]amine hydrochloride, and what key parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 2,3-dimethylphenol. Key steps include alkylation of the phenol group with ethylene diamine derivatives under nucleophilic substitution conditions. Critical parameters include:
- Solvent choice : Polar solvents like ethanol or methanol enhance reactivity and reduce side products .
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) optimize etherification efficiency .
- Temperature control : Reflux conditions (70–90°C) improve reaction rates but require monitoring to prevent decomposition .
Purification often involves recrystallization or column chromatography to achieve >95% purity.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.7–7.1 ppm, methyl groups at δ 2.2–2.5 ppm) and verifies amine hydrochloride formation .
- IR Spectroscopy : Identifies N–H stretches (~3200 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224.1) .
- Elemental Analysis : Validates Cl⁻ content (theoretical ~16.5%) to confirm salt formation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side product formation during synthesis?
- Methodological Answer : Side products like over-alkylated amines or phenolic dimers arise due to excess reagents or improper pH. Optimization strategies include:
- Stoichiometric precision : Limiting ethylene diamine derivatives to 1.1 equivalents reduces over-alkylation .
- pH control : Maintaining mildly basic conditions (pH 8–9) during etherification minimizes unwanted acid-catalyzed side reactions .
- Stepwise temperature ramping : Gradual heating (40°C → 80°C) improves selectivity .
Monitoring via TLC or HPLC at intermediate stages helps identify and address side products early .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The 2,3-dimethylphenoxy group exhibits electron-donating effects, enhancing the nucleophilicity of the adjacent ethylamine chain. This facilitates:
- Acylation : Reactivity with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane .
- Mannich reactions : Formation of tertiary amines via formaldehyde and secondary amines under mild acidic conditions .
Computational studies (DFT) can predict reactive sites by analyzing electron density maps, particularly at the amine nitrogen and ortho-methyl positions .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar amine hydrochlorides?
- Methodological Answer : Contradictions in biological data (e.g., antimicrobial potency variations) may stem from:
- Purity differences : Impurities >5% can skew bioassay results. Validate purity via HPLC before testing .
- Assay variability : Standardize protocols (e.g., MIC testing for antibiotics using CLSI guidelines) .
- Structural nuances : Minor substituent changes (e.g., methyl vs. methoxy groups) alter logP and membrane permeability. Comparative QSAR studies can isolate critical structural determinants .
Mechanistic and Biological Interaction Questions
Q. What strategies are used to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Simulate binding to receptor models (e.g., serotonin receptors) using software like AutoDock Vina to predict affinity .
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., monoamine oxidases) via spectrophotometric methods .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
- Mutagenesis studies : Modify receptor residues (e.g., Tyr95 in 5-HT₂A) to identify critical interaction sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
